
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound that contains a five-membered oxazole ring This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-keto ester or an α-haloketone, with an amide or nitrile.
Introduction of the Chloro and Propyl Groups: The chloro and propyl substituents can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the propyl group can be introduced via alkylation using propyl halides.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be accomplished by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: The chloro and propyl groups on the oxazole ring can participate in electrophilic substitution reactions, such as halogenation and alkylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are used. Reactions are often conducted in the presence of Lewis acids like aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols.
Halogenated and Alkylated Derivatives: Formed through electrophilic substitution reactions.
Applications De Recherche Scientifique
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The chloro and propyl groups on the oxazole ring influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
- 4-Chloro-5-(ethylsulfanylmethyl)-3-oxo-1,2-oxazole-2-carbonyl chloride
Uniqueness
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride is unique due to its specific combination of chloro, propyl, and sulfonyl chloride functional groups. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the propyl group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H7Cl2NO3S |
|---|---|
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H7Cl2NO3S/c1-2-3-4-5(7)6(12-9-4)13(8,10)11/h2-3H2,1H3 |
Clé InChI |
GFEVYQDUORIHLO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=C1Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



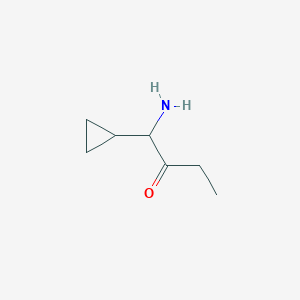
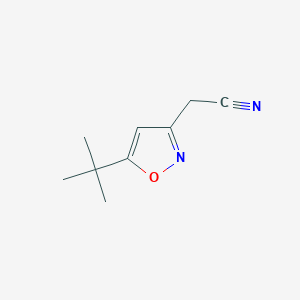

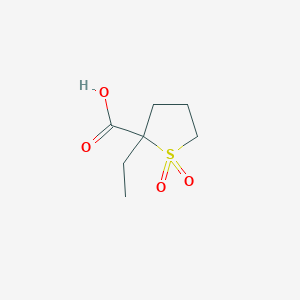
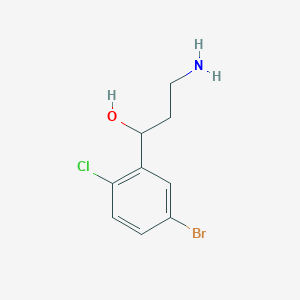

![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)
![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)
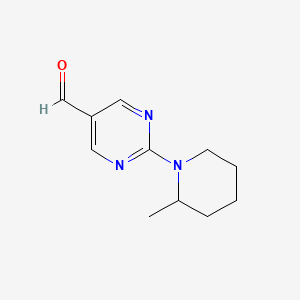
![2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)
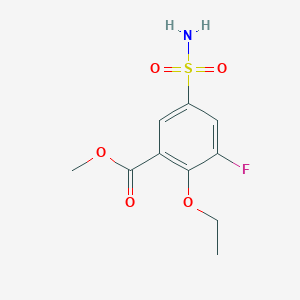
![3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13161814.png)
